molecular formula C9H8ClFO4 B6296443 3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid CAS No. 2179038-39-0

3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid

Cat. No. B6296443
CAS RN: 2179038-39-0
M. Wt: 234.61 g/mol
InChI Key: PVCWAKZJDOUVML-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid is a chemical compound with the molecular weight of 234.61 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .


Molecular Structure Analysis

The IUPAC name for this compound is 3-chloro-5-fluoro-4-(methoxymethoxy)benzoic acid and its InChI code is 1S/C9H8ClFO4/c1-14-4-15-8-6 (10)2-5 (9 (12)13)3-7 (8)11/h2-3H,4H2,1H3, (H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid include a molecular weight of 234.61 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Safety and Hazards

The safety information for 3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid indicates a warning signal . It’s important to handle this compound with care, using protective equipment and working in a well-ventilated area .

properties

IUPAC Name

3-chloro-5-fluoro-4-(methoxymethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO4/c1-14-4-15-8-6(10)2-5(9(12)13)3-7(8)11/h2-3H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCWAKZJDOUVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid

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